4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN5/c1-16-14-19(23-20(22-16)26-8-2-3-9-26)25-12-10-24(11-13-25)15-17-4-6-18(21)7-5-17/h4-7,14H,2-3,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLAVGOBWKRWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Substitution with Piperazine: The piperazine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine core reacts with 4-(4-fluorophenyl)methylpiperazine in the presence of a base such as potassium carbonate.
Introduction of Pyrrolidine:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core or the fluorophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown potential as a therapeutic agent in treating various conditions, including neurological disorders and cancers, due to its ability to interact with specific molecular targets.
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of neurotransmitter activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine, the following structurally analogous compounds are analyzed:
Structural Analogues
Substituent Effects on Bioactivity
- Sulfonyl groups (e.g., CAS 1203188-85-5) may reduce basicity of the piperazine nitrogen, altering receptor binding kinetics .
Pyrimidine Core Modifications :
- The C6 methyl group in the target compound may confer metabolic stability compared to unmethylated analogs (e.g., CAS 1203188-85-5) by sterically hindering oxidative degradation .
- Replacement of pyrrolidine with morpholine (as in V4) introduces a more polar oxygen atom, which could reduce membrane permeability but enhance solubility .
Pharmacological Implications
- Anti-Inflammatory Potential: Morpholinopyrimidine derivatives (e.g., V4 and V8) inhibit nitric oxide (NO) production, a key inflammatory mediator. The target compound’s pyrrolidine and fluorobenzyl groups may similarly modulate inflammatory pathways, though specific data are lacking .
CNS Activity :
Piperazine-containing compounds (e.g., CAS 1203188-85-5 and S 18126 in ) often target dopamine receptors. The fluorobenzyl group in the target compound may align with D4 receptor selectivity, as seen in S 18126 (Ki = 2.4 nM at hD4 vs. >3000 nM at hD1/hD5) .
Physicochemical Comparison
| Property | Target Compound | CAS 1203188-85-5 | V4 (Morpholinopyrimidine) |
|---|---|---|---|
| Lipophilicity (LogP) | Higher (fluorobenzyl) | Moderate (sulfonyl) | Lower (morpholine) |
| Solubility | Moderate (polar pyrrolidine) | Low (sulfonyl dichlorophenyl) | High (polar morpholine) |
| Metabolic Stability | High (C6 methyl) | Variable | Moderate |
Biological Activity
The compound 4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (commonly referred to as Compound A ) has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula of Compound A is , with a molecular weight of approximately 350.42 g/mol. The compound features a pyrimidine core substituted with a piperazine ring and a fluorophenyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23FN6 |
| Molecular Weight | 350.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | QSKIEOZQWHTIIM-UHFFFAOYSA-N |
Compound A is believed to exert its biological effects through multiple mechanisms:
- Receptor Binding : The presence of the piperazine moiety enhances binding affinity to various receptors, particularly those involved in neurotransmission and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that Compound A may inhibit specific enzymes related to signal transduction pathways, potentially affecting cellular proliferation and apoptosis.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, indicating that Compound A may possess similar capabilities.
Anticancer Potential
Recent research has indicated that compounds similar to Compound A can inhibit cancer cell proliferation. For instance, studies on pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases.
Neuropharmacological Effects
The piperazine ring in Compound A is known for its neuropharmacological properties. Compounds with similar structures have been studied for their potential in treating neurological disorders such as depression and anxiety. The interaction with serotonin receptors is a key area of interest.
Case Studies
-
Study on Anticancer Activity :
- A study evaluated the effects of various pyrimidine derivatives on cancer cell lines, revealing that modifications on the piperazine ring significantly enhanced cytotoxicity against A431 vulvar epidermal carcinoma cells . Compound A's structural similarities suggest it may exhibit comparable activity.
- Neuropharmacological Assessment :
Synthesis Pathways
The synthesis of Compound A typically involves several steps:
- Formation of the Piperazine Ring : This is achieved through nucleophilic substitution reactions.
- Introduction of the Fluorophenyl Group : Electrophilic aromatic substitution is often used for this purpose.
- Pyrimidine Core Assembly : The final steps involve cyclization reactions to form the pyrimidine structure.
Q & A
Q. How do polymorphic forms affect physicochemical properties and formulation?
- Methodological Answer : Characterize polymorphs via DSC and PXRD. Compare solubility and dissolution rates in biorelevant media (FaSSIF/FeSSIF). Optimize crystallization conditions (e.g., antisolvent addition rate) to isolate the most thermodynamically stable form .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
